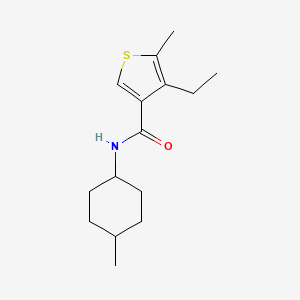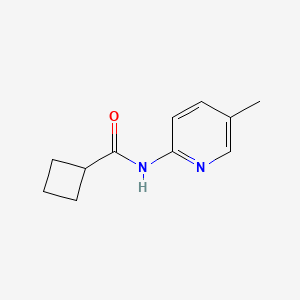
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that acts as an analgesic agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential in pain management. ABT-594 is a member of the azabicyclooctane family of compounds and has a unique mechanism of action that sets it apart from other analgesics.
Mecanismo De Acción
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is expressed on both neurons and glial cells in the central and peripheral nervous systems. This receptor is involved in the modulation of pain, addiction, and other physiological processes. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has a unique mechanism of action that involves the activation of both presynaptic and postsynaptic receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide also has effects on the reward system in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has several advantages for lab experiments. It has a unique mechanism of action that sets it apart from other analgesics, making it a valuable tool for studying pain modulation. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide is also highly selective for the α4β2 nicotinic acetylcholine receptor, reducing the potential for off-target effects. However, N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has some limitations, including its complex synthesis and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide. One area of interest is the potential for N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide in treating chronic pain, which is a major public health concern. Another area of interest is the potential for N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to better understand the mechanism of action of N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide and its effects on the nervous system.
Aplicaciones Científicas De Investigación
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has been extensively studied for its potential in pain management. It has been shown to be effective in animal models of pain, including acute and chronic pain, neuropathic pain, and inflammatory pain. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has also been studied for its potential in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-6-10(12-7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPIWCKPNXHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)
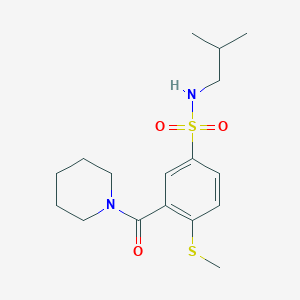
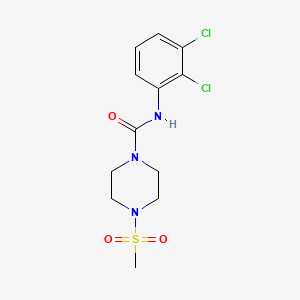
![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
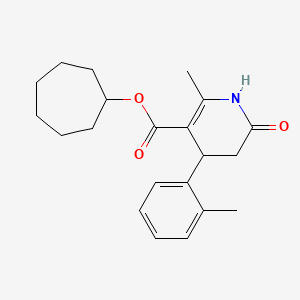
![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
